
1-Ethoxymethyl-5-isopropyluracil
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Overview
Description
1-Ethoxymethyl-5-isopropyluracil is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity Against HIV-1
1-Ethoxymethyl-5-isopropyluracil has been studied for its effectiveness as an inhibitor of HIV-1 replication. Research indicates that this compound exhibits significant antiviral activity, making it a candidate for further development as a therapeutic agent.
Research Findings and Case Studies
Several studies have documented the antiviral efficacy of this compound:
- Study 1 : A synthesis and evaluation study reported that derivatives of this compound demonstrated inhibitory effects on HIV-1 replication in cell-based assays. The most active derivatives were shown to inhibit viral replication at submicromolar concentrations, indicating strong antiviral potential .
- Study 2 : Another research effort focused on the structural modifications of 6-benzyl analogs of this compound. These modifications enhanced the binding affinity to the reverse transcriptase enzyme, leading to improved antiviral activity against both wild-type and drug-resistant strains of HIV .
Data Tables
The following table summarizes key findings related to the antiviral activity of this compound and its derivatives:
Compound | EC50 (µM) | Activity Against HIV Strains |
---|---|---|
This compound | <0.5 | Wild-type HIV-1 |
6-(3,5-Dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil | <0.05 | Y181C and K103N mutant strains |
6-(Phenylthio)-1-(ethoxymethyl)-5-isopropyluracil | <0.2 | Laboratory-adapted strains |
Future Directions in Research
Further research is necessary to explore the pharmacokinetics and safety profiles of this compound. Investigations into its efficacy in combination therapies with other antiretroviral agents could enhance treatment regimens for HIV patients, especially those with drug-resistant strains.
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-6-12-5-8(7(2)3)9(13)11-10(12)14/h5,7H,4,6H2,1-3H3,(H,11,13,14) |
InChI Key |
HVGHJCRHPOIAST-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=C(C(=O)NC1=O)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.